molecular formula C20H16ClNO3 B2521306 N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide CAS No. 478067-14-0

N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide

Cat. No.: B2521306
CAS No.: 478067-14-0
M. Wt: 353.8
InChI Key: SAGNQAAEDXSOHH-UHFFFAOYSA-N
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Description

N-[6-(4-Chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide is a synthetic small molecule featuring a pyran ring core substituted with a 4-chlorophenyl group at position 6 and a methyl group at position 2. The 4-methylbenzenecarboxamide moiety is attached to position 3 of the pyran ring.

Properties

IUPAC Name

N-[6-(4-chlorophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-12-3-5-15(6-4-12)19(23)22-18-13(2)11-17(25-20(18)24)14-7-9-16(21)10-8-14/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGNQAAEDXSOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(OC2=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-chlorophenyl ketone and a methyl acetoacetate under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the pyran intermediate in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Benzenecarboxamide Moiety: The final step involves the reaction of the pyran intermediate with 4-methylbenzenecarboxylic acid or its derivatives under dehydrating conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups within the pyran ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for binding to specific biological targets, which can lead to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. The presence of the chlorophenyl and pyran moieties is particularly significant in modulating biological activity.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The chlorophenyl group enhances its binding affinity, while the pyran ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide (CAS 62955-78-6)

This compound shares the pyran-carboxamide scaffold but differs in substituents:

  • Pyran ring : Lacks the 4-methyl group present in the target compound.
  • Benzamide group: Features a 4-chloro substituent instead of 4-methyl. The chloro substituent on the benzamide could enhance lipophilicity compared to the methyl group in the target compound .

Imidazo[2,1-b]thiazole Derivatives

Compounds such as 5f and 5j () share the 4-chlorophenyl motif but incorporate an imidazothiazole core instead of a pyran. Key differences include:

  • Core structure : Imidazothiazole vs. pyran.
  • Substituents : Acetamide-linked pyridinyl groups in 5f–5j vs. methylbenzenecarboxamide in the target compound.
    Physical Properties :
Compound Melting Point (°C) Yield (%)
5f 215–217 72
5j 118–120 71

The higher melting points of imidazothiazoles (e.g., 5f ) compared to pyran derivatives (data inferred) suggest stronger intermolecular interactions, possibly due to hydrogen bonding from the acetamide group .

Halogen-Substituted Maleimides

highlights halogenated maleimides (e.g., 19, 22, 25, 28) with 4-halophenyl groups. Despite structural divergence (maleimide vs. pyran-carboxamide), the following trends are notable:

  • Halogen Effects : IC₅₀ values for MGL inhibition were similar across fluorine, chlorine, bromine, and iodine substituents (4.34–7.24 μM), indicating minimal steric/electronic impact in this context .
    Relevance to Target Compound : The 4-chlorophenyl group in the target compound may contribute to similar bioactivity, though scaffold differences could alter binding modes.

Pharmacopeial Chlorophenyl Derivatives

Chlorhexidine derivatives () and urea-linked compounds () emphasize the prevalence of 4-chlorophenyl groups in antimicrobial agents. For example:

  • Chlorhexidine nitrile : Contains a 4-chlorophenyl-biguanide structure.
  • p-Chlorophenyl urea : Simple urea derivative with a chlorophenyl group.
    Key Contrast : These compounds lack the pyran-carboxamide scaffold but demonstrate the versatility of chlorophenyl moieties in conferring bioactivity, particularly in disrupting microbial membranes .

Biological Activity

N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide, also known as CB1192335, is a synthetic compound notable for its complex structure and potential biological activities. With a molecular formula of C20H16ClNO3 and a molecular weight of approximately 353.8 g/mol, this compound has garnered interest in medicinal chemistry due to its unique structural features, which may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Preliminary studies suggest that it may exhibit significant pharmacological properties, including:

  • Antimicrobial Activity : The compound shows promise in inhibiting the growth of various bacterial strains, potentially due to its structural similarities with known antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
  • Cytotoxicity : Initial findings suggest that the compound can induce apoptosis in certain cancer cell lines, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in determining its biological activity. The presence of the pyran ring , carboxamide group , and chlorophenyl moiety contribute to its reactivity and interaction with biological targets.

Structural Feature Description Potential Biological Activity
Pyran RingA six-membered ring containing one oxygen atomEnhances lipophilicity and potential receptor binding
Carboxamide GroupFunctional group (-C(=O)N-)Involved in hydrogen bonding with biological targets
4-Chlorophenyl MoietySubstituent that increases electron densityMay enhance binding affinity for certain receptors

Study 1: Antimicrobial Properties

A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anti-inflammatory Mechanism

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects of this compound were explored. The researchers found that it inhibited the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism involving the modulation of NF-kB signaling pathways.

Study 3: Cytotoxicity in Cancer Cell Lines

A recent investigation focused on the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated that the compound induced apoptosis in breast cancer cells through caspase activation, highlighting its potential as a therapeutic agent in oncology.

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